![molecular formula C25H22N2O3 B2564279 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide CAS No. 1114658-12-6](/img/structure/B2564279.png)
2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide
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Description
2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide, also known as PTIQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Anion Coordination and Structural Insights
The compound 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide, and its related derivatives, have shown significant interest in the field of crystal engineering and structural chemistry. Studies have revealed diverse spatial orientations of amide derivatives, like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, leading to unique anion coordination properties. These properties are pivotal for the formation of tweezer-like geometries and channel-like structures within crystal matrices, facilitating the self-assembly of molecules through weak interactions such as C–H⋯π and C–H⋯O bonds (Kalita & Baruah, 2010). Additionally, the synthesis and structural elucidation of salt and inclusion compounds of amide-containing isoquinoline derivatives have been instrumental in understanding gel formation and crystal packing, further highlighting the role of non-planar anions in gelation processes (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Applications
A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, related to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. These studies have shown promising antibacterial and antifungal activities against various pathogenic microorganisms, underscoring the potential of such compounds in therapeutic applications (Debnath & Ganguly, 2015).
Antitubercular Activity
Research on 2-(quinolin-4-yloxy)acetamides, closely related to the molecule , has identified them as potent inhibitors of Mycobacterium tuberculosis growth. These compounds exhibit significant antitubercular activity with minimal inhibitory concentration (MIC) values as low as 0.05 μM, highlighting their efficacy against both drug-susceptible and drug-resistant strains of tuberculosis. This discovery opens avenues for the development of new therapeutic agents for tuberculosis treatment, demonstrating the compound's potential in addressing global health challenges (Pissinate et al., 2016; Giacobbo et al., 2017).
Fluorescent Properties and Coordination Chemistry
The synthesis and characterization of lanthanide complexes using aryl amide ligands related to 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide have shown significant advancements in understanding fluorescent properties and coordination chemistry. These complexes, particularly with Eu(III), demonstrate enhanced fluorescence intensity and quantum yield, making them valuable for applications in material science and optical technologies (Wu, Cheng, Yan, & Tang, 2008).
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-7-11-19(12-8-17)26-25(28)16-30-24-15-23(18-9-13-20(29-2)14-10-18)27-22-6-4-3-5-21(22)24/h3-15H,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAUCYTXTRXFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide |
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